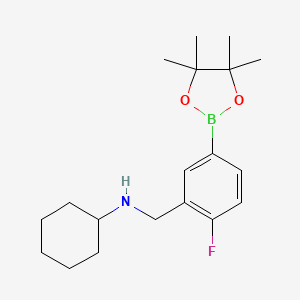
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered carbon ring) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The “pinacol ester” part of the name suggests that this compound is an ester derivative of a phenylboronic acid, which can make it more stable and easier to handle .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered carbon ring (the phenyl group), attached to a boronic acid group via a carbon-boron bond. The boronic acid group would be further modified to form a pinacol ester .Chemical Reactions Analysis
Phenylboronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acids are typically solid at room temperature, and their solubility can vary depending on the specific substituents present .Applications De Recherche Scientifique
C-F Bond Functionalization
Ni/Cu-catalyzed transformation of fluoroarenes, including compounds like 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester, to arylboronic acid pinacol esters through C-F bond cleavage demonstrates significant synthetic utility. This method enables the conversion of fluoroarenes into various functionalized arenes, highlighting its application in diverse chemical synthesis processes (Niwa et al., 2015).
Lewis Acid Receptor Applications
Organoboron compounds like this compound have been studied as Lewis acid receptors for fluoride ions in polymeric membranes. This research provides insights into the stoichiometry of organoboron-fluoride complexes and their potential applications in selective ion detection and sensing technologies (Jańczyk et al., 2012).
Phosphorescence Properties
Arylboronic esters, including this compound, exhibit unexpected room-temperature phosphorescence in solid state. This finding is significant as it challenges the conventional understanding that phosphorescent organic molecules generally require heavy atoms or carbonyl groups. Such properties open new avenues in materials science for the development of phosphorescent materials (Shoji et al., 2017).
Polymer Synthesis
In polymer chemistry, this compound has been involved in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles, showcasing the compound's role in the development of responsive and degradable polymeric materials (Cui et al., 2017).
Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of unsymmetrical 1,3-dienes, a process essential in organic synthesis for creating complex molecular structures (Takagi et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSETLCPLHJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
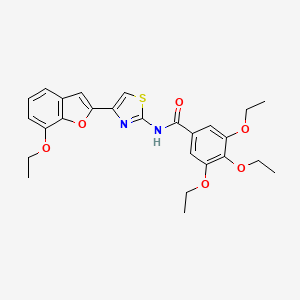
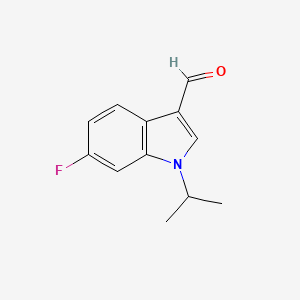
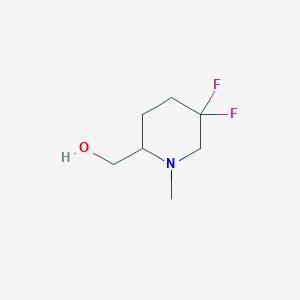
![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)
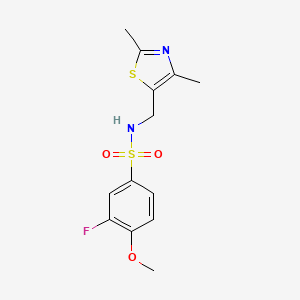
![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)

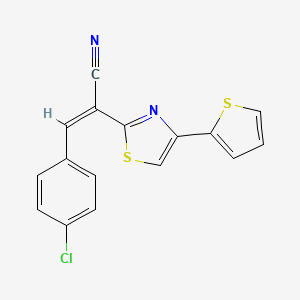
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
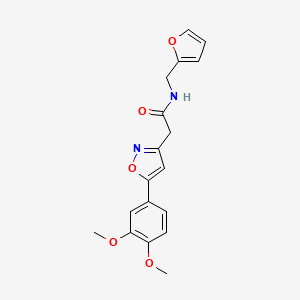
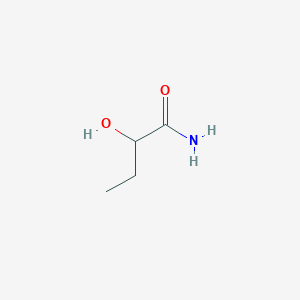

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)